2-(1H-pyrazol-1-yl)benzonitrile
Overview
Description
2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3. It consists of a pyrazole ring attached to a benzonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-(1H-pyrazol-1-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-3-yl)benzonitrile
- 2-(1H-pyrazol-4-yl)benzonitrile
- 2-(1H-pyrazol-5-yl)benzonitrile
Uniqueness
2-(1H-pyrazol-1-yl)benzonitrile is unique due to the position of the pyrazole ring attachment to the benzonitrile moiety. This specific structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Biological Activity
2-(1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrazole ring attached to a benzonitrile moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, particularly in receptor pharmacology.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against resistant bacterial strains. This suggests potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Modulation of Receptor Activity
This compound has been identified as a positive allosteric modulator of the M1 muscarinic receptor. This modulation enhances the receptor's activity, influencing various biochemical pathways, including the activation of phospholipase C and downstream signaling cascades. Such interactions can lead to significant changes in cellular responses, making it an important compound for investigating receptor pharmacology.
Comparative Analysis
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(4-formyl-1H-pyrazol-1-yl)benzonitrile | Similar pyrazole and benzonitrile moiety | Different functional groups leading to varied activity |
3-Amino-4-(1H-pyrazol-1-yl)benzonitrile | Amino group instead of formyl | Exhibits different biological activities |
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | Chlorine substitution on the benzene ring | May influence lipophilicity and receptor binding |
Study on Antimicrobial Activity
In a recent study, this compound was tested against various bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Receptor Modulation Study
Another significant study explored the effects of this compound on M1 muscarinic receptors in vitro. The findings revealed that this compound increased receptor activity by approximately 50% compared to control groups, suggesting its utility in enhancing cholinergic signaling pathways .
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:
- Receptor Interaction : As a positive allosteric modulator, it alters the conformation of the M1 muscarinic receptor, enhancing its affinity for acetylcholine.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bactericidal effects.
Properties
IUPAC Name |
2-pyrazol-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMURBLXVPMFBMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)N2C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428171 | |
Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25775-03-5 | |
Record name | 2-(1H-pyrazol-1-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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